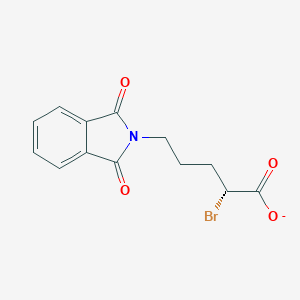

(R)-5-Phthalimido-2-bromovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-5-Phthalimido-2-bromovaleric acid is an organic compound characterized by the presence of a phthalimido group, a bromine atom, and a valeric acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with valeric acid, which undergoes bromination to introduce the bromine atom at the 2-position.

Phthalimido Group Introduction: The phthalimido group is introduced via a nucleophilic substitution reaction. This involves reacting the brominated valeric acid with potassium phthalimide in the presence of a suitable solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-120°C) to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the synthesis of ®-5-Phthalimido-2-bromovaleric acid can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems can also enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromine atom in ®-5-Phthalimido-2-bromovaleric acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the valeric acid moiety.

Hydrolysis: The phthalimido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

Reduction Products: Reduction can produce alcohols or amines.

Hydrolysis Products: Hydrolysis of the phthalimido group yields the corresponding amine and phthalic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antiparasitic Activity : Recent studies have investigated the synthesis of phospholipid derivatives incorporating (R)-5-phthalimido-2-bromovaleric acid. These derivatives showed promising antiparasitic activity against Leishmania species, which are responsible for significant tropical diseases. The modifications to the lipid portion were aimed at enhancing efficacy while reducing cytotoxicity against host cells .

- Drug Development : The compound serves as a building block for various pharmaceutical agents. Its derivatives have been explored for their potential in treating conditions like cancer and infections due to their biological activity. For instance, compounds derived from this compound have been evaluated for their ability to inhibit tumor growth and exhibit antimicrobial properties .

Polymer Science Applications

- Polymer Synthesis : this compound is utilized in the synthesis of poly(N-substituted glycines) through solid-phase methods. This approach allows for the creation of defined libraries of oligomers with diverse structures, which can be tailored for specific applications in drug delivery and biomaterials .

- Nanoparticle Formation : The compound has been used in formulating polymeric nanoparticles that encapsulate active agents for targeted delivery systems. These nanoparticles have shown promise in enhancing the bioavailability of drugs while minimizing side effects .

Case Studies

Mecanismo De Acción

The mechanism by which ®-5-Phthalimido-2-bromovaleric acid exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The phthalimido group can also interact with biological targets, influencing molecular pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

®-5-Phthalimido-2-chlorovaleric acid: Similar structure but with a chlorine atom instead of bromine.

®-5-Phthalimido-2-iodovaleric acid: Contains an iodine atom, which can affect its reactivity and applications.

®-5-Phthalimido-2-fluorovaleric acid: The fluorine atom imparts different chemical properties compared to bromine.

Uniqueness

®-5-Phthalimido-2-bromovaleric acid is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine atom’s size and electronegativity make it distinct from other halogenated analogs, affecting its behavior in chemical and biological systems.

This detailed overview provides a comprehensive understanding of ®-5-Phthalimido-2-bromovaleric acid, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(R)-5-Phthalimido-2-bromovaleric acid is an organic compound that has garnered attention for its biological activity and potential therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables to illustrate its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C13H12BrNO4 and a molecular weight of approximately 326.14 g/mol. The compound features a phthalimide moiety linked to a bromovaleric acid structure, which is critical for its reactivity and biological interactions. Its physical properties include:

- Appearance : Off-white powder

- Density : Approximately 1.6589 g/cm³

- Refractive Index : ~1.6500

The presence of the bromine atom at the second position of the valeric acid chain enhances its biological activity by potentially influencing receptor interactions and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antitumor Activity : Preliminary studies suggest this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegenerative diseases, indicating potential therapeutic roles in conditions like Alzheimer's disease.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

- Inhibition of Specific Kinases : The compound may interact with kinases involved in cell signaling pathways, leading to reduced tumor growth.

- Modulation of Apoptotic Pathways : It appears to enhance apoptotic signaling in cancer cells, promoting programmed cell death.

- Regulation of Inflammatory Cytokines : By affecting cytokine production, it may reduce inflammation and associated tissue damage.

Case Studies

Several studies have explored the biological effects of this compound:

- Antitumor Efficacy in Cell Lines :

- Neuroprotection in Animal Models :

-

Anti-inflammatory Effects :

- In vitro assays showed that this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when tested on activated macrophages.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2,(H,18,19)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGBPUWRRBLODE-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[C@H](C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.